5-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is part of the piperazine family, which is known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-methoxyphenylpiperazine with thiadiazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. It acts as an antagonist to alpha1-adrenergic receptors, which are involved in the contraction of smooth muscles in blood vessels and the lower urinary tract. By blocking these receptors, the compound can potentially alleviate conditions like hypertension and benign prostate hyperplasia .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostate hyperplasia.
Urapidil: An antihypertensive agent.
Uniqueness
5-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-amine is unique due to its specific chemical structure, which allows it to interact with multiple biological targets. Its combination of a piperazine ring and a thiadiazole moiety provides distinct pharmacological properties that are not commonly found in other compounds .
Properties
Molecular Formula |
C13H17N5OS |
---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H17N5OS/c1-19-11-5-3-2-4-10(11)17-6-8-18(9-7-17)13-16-15-12(14)20-13/h2-5H,6-9H2,1H3,(H2,14,15) |
InChI Key |
OJONZTNAFUVHRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)N |
Origin of Product |
United States |
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